molecular formula C15H13N3O6 B14762013 N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide

N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide

Cat. No.: B14762013
M. Wt: 331.28 g/mol
InChI Key: KEOYKPOWNLIGAT-UHFFFAOYSA-N
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Description

N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-2-hydroxyacetamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a piperidinyl group and an isoindolyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-2-hydroxyacetamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include acetic anhydride, piperidine, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The reaction conditions are carefully monitored to maintain consistency and quality in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-2-hydroxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different isoindolyl derivatives, while reduction can produce various piperidinyl compounds .

Scientific Research Applications

N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-2-hydroxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-2-hydroxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide
  • N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-3-oxo-1H-isoindol-5-yl]-β-alanine

Uniqueness

N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-2-hydroxyacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from similar compounds .

Properties

Molecular Formula

C15H13N3O6

Molecular Weight

331.28 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-hydroxyacetamide

InChI

InChI=1S/C15H13N3O6/c19-6-11(21)16-8-3-1-2-7-12(8)15(24)18(14(7)23)9-4-5-10(20)17-13(9)22/h1-3,9,19H,4-6H2,(H,16,21)(H,17,20,22)

InChI Key

KEOYKPOWNLIGAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CO

Origin of Product

United States

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